![molecular formula C14H14FNO2 B11767805 3-Fluoro-3',4'-dimethoxy-[1,1'-biphenyl]-2-amine](/img/structure/B11767805.png)
3-Fluoro-3',4'-dimethoxy-[1,1'-biphenyl]-2-amine
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Overview
Description
3-Fluoro-3’,4’-dimethoxy-[1,1’-biphenyl]-2-amine is a synthetic organic compound characterized by the presence of a fluorine atom, two methoxy groups, and an amine group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3’,4’-dimethoxy-[1,1’-biphenyl]-2-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic aromatic substitution of a fluoroarene derivative with sodium methoxide to introduce the methoxy groups . This is followed by a Suzuki-Miyaura coupling reaction to form the biphenyl structure
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-3’,4’-dimethoxy-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or sodium hydride in polar aprotic solvents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-3’,4’-dimethoxy-[1,1’-biphenyl]-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-3’,4’-dimethoxy-[1,1’-biphenyl]-2-amine involves its interaction with molecular targets such as CRAC channels. By inhibiting these channels, the compound can modulate calcium entry into cells, affecting various cellular processes . This inhibition is achieved through binding to specific sites on the channel proteins, altering their conformation and function.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Difluoro-3’,4’-dimethoxy-[1,1’-biphenyl]
- 3-Fluoro-2’,3’-dimethoxy-[1,1’-biphenyl]
- 3,3’-Dimethoxy-[1,1’-biphenyl]
Uniqueness
3-Fluoro-3’,4’-dimethoxy-[1,1’-biphenyl]-2-amine is unique due to the specific positioning of the fluorine and methoxy groups, which confer distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields .
Biological Activity
3-Fluoro-3',4'-dimethoxy-[1,1'-biphenyl]-2-amine is a synthetic organic compound characterized by its biphenyl structure, which includes a fluorine atom, two methoxy groups, and an amine group. Its molecular formula is C15H16FNO2 with a molecular weight of approximately 273.29 g/mol. This compound has garnered attention due to its potential biological activities, particularly in modulating calcium signaling pathways.
The unique electronic properties of this compound arise from the combination of electron-donating methoxy groups and an electron-withdrawing fluorine atom. These characteristics influence the compound's reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C15H16FNO2 |
Molecular Weight | 273.29 g/mol |
Density | Not specified |
Boiling Point | Not specified |
Flash Point | Not specified |
Research indicates that this compound acts as an inhibitor of calcium release-activated calcium (CRAC) channels. By modulating calcium entry into cells, this compound has potential therapeutic implications for conditions such as chronic lymphocytic leukemia and other diseases associated with abnormal calcium signaling.
Inhibition of CRAC Channels
The primary biological activity of this compound is its ability to inhibit CRAC channels. This inhibition can lead to altered cellular processes related to calcium signaling, which is critical in various physiological and pathological contexts.
Case Studies
- Chronic Lymphocytic Leukemia (CLL) : In studies focusing on CLL, compounds that inhibit CRAC channels have shown promise in reducing cell proliferation and inducing apoptosis in malignant cells. The use of this compound may enhance treatment efficacy when combined with existing therapies.
- Calcium Signaling Disorders : Abnormalities in calcium signaling are implicated in numerous diseases, including neurodegenerative disorders and cardiac diseases. The potential of this compound to modulate these pathways suggests it could be beneficial in developing new therapeutic strategies.
Research Findings
Recent studies have highlighted the importance of the specific positioning of functional groups in this compound, which significantly influences its biological activity compared to similar compounds. The electronic and steric properties imparted by the methoxy and fluorine groups are crucial for its interaction with biological targets.
Properties
Molecular Formula |
C14H14FNO2 |
---|---|
Molecular Weight |
247.26 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-6-fluoroaniline |
InChI |
InChI=1S/C14H14FNO2/c1-17-12-7-6-9(8-13(12)18-2)10-4-3-5-11(15)14(10)16/h3-8H,16H2,1-2H3 |
InChI Key |
LPLFPYRJJWDGQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=CC=C2)F)N)OC |
Origin of Product |
United States |
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